6-Methyl-2-(propan-2-yl)piperidine-3-carboxylic acid hydrochloride
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Overview
Description
6-Methyl-2-(propan-2-yl)piperidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C10H20ClNO2 and a molecular weight of 221.72 g/mol . This compound belongs to the class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-(propan-2-yl)piperidine-3-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the hydrogenation of piperidine derivatives using rhodium (I) complex and pinacol borane to achieve highly diastereoselective products . The reaction conditions often involve specific temperatures and pressures to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates followed by cyclization and purification steps. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-(propan-2-yl)piperidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of different functional groups at specific positions on the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can be further functionalized for specific applications in medicinal chemistry and drug development.
Scientific Research Applications
6-Methyl-2-(propan-2-yl)piperidine-3-carboxylic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in the treatment of various diseases, including neurological disorders and infections.
Industry: Utilized in the development of pharmaceuticals, agrochemicals, and fine chemicals.
Mechanism of Action
The mechanism of action of 6-Methyl-2-(propan-2-yl)piperidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. For example, piperidine derivatives are known to inhibit the uptake of γ-aminobutyric acid (GABA), a neurotransmitter, by binding to GABA transporters . This inhibition can modulate neurotransmission and has potential therapeutic implications for neurological conditions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Methyl-2-(propan-2-yl)piperidine-3-carboxylic acid hydrochloride include other piperidine derivatives, such as:
- 2-Methyl-6-(propan-2-yl)piperidine-3-carboxylic acid hydrochloride
- ®-(-)-3-Piperidinecarboxylic acid
Uniqueness
What sets this compound apart is its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. This unique structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
6-methyl-2-propan-2-ylpiperidine-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-6(2)9-8(10(12)13)5-4-7(3)11-9;/h6-9,11H,4-5H2,1-3H3,(H,12,13);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXSOIYOPQOVPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(N1)C(C)C)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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